4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride
Description
4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride is a compound that features a piperidine ring and an oxazole ring. Piperidine is a six-membered heterocycle containing one nitrogen atom, while oxazole is a five-membered heterocycle containing one oxygen and one nitrogen atom.
Properties
Molecular Formula |
C8H15Cl2N3O |
|---|---|
Molecular Weight |
240.13 g/mol |
IUPAC Name |
4-piperidin-4-yl-1,3-oxazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C8H13N3O.2ClH/c9-8-11-7(5-12-8)6-1-3-10-4-2-6;;/h5-6,10H,1-4H2,(H2,9,11);2*1H |
InChI Key |
LCJKTOMPNMCEDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=COC(=N2)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride typically involves the formation of the piperidine and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized through hydrogenation or cyclization reactions, while the oxazole ring can be formed via cycloaddition or annulation reactions .
Industrial Production Methods
Industrial production of this compound may involve multistep synthesis processes that ensure high yield and purity. The use of catalysts such as platinum or palladium can enhance the efficiency of the reactions. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce piperidine derivatives .
Scientific Research Applications
4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1,4-Disubstituted Piperidines: These compounds share the piperidine ring and have been studied for their antimalarial and antimicrobial activities.
Oxazole Derivatives: Compounds containing the oxazole ring are known for their diverse biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride is unique due to the combination of the piperidine and oxazole rings, which may confer distinct biological activities and chemical properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Biological Activity
4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride is a compound characterized by its unique combination of a piperidine ring and an oxazole ring. This structure is significant in medicinal chemistry due to the biological activities associated with both components. The compound's molecular formula is with a molecular weight of 240.1 g/mol .
| Property | Value |
|---|---|
| CAS Number | 2751621-75-5 |
| Molecular Formula | C8H15Cl2N3O |
| Molecular Weight | 240.1 g/mol |
| Purity | ≥95% |
The biological activity of 4-(piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride is primarily attributed to its ability to interact with various biological targets. It may act as an enzyme inhibitor or modulator, affecting cellular processes. The compound's oxazole component is known for its potential antibacterial and antiviral properties, while the piperidine moiety contributes to its pharmacological versatility .
Antimicrobial Activity
Research indicates that compounds similar to 4-(piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride exhibit significant antimicrobial properties. For instance, studies have demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
This compound has been investigated for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's.
- Urease : Compounds with urease inhibitory activity can be beneficial in treating urinary tract infections and other conditions linked to urease-producing bacteria .
Case Study 1: Antibacterial Screening
In a study evaluating the antibacterial efficacy of synthesized compounds containing piperidine and oxazole moieties, several derivatives exhibited strong inhibition against bacterial strains. The most active compounds demonstrated IC50 values significantly lower than standard drugs, indicating their potential as new antibacterial agents .
Case Study 2: Enzyme Inhibition
Research on enzyme inhibitors showed that derivatives similar to 4-(piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride displayed strong inhibitory activity against AChE and urease. The IC50 values for these compounds ranged from 0.63 µM to 6.28 µM, showcasing their potency compared to traditional inhibitors .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 4-Aminopiperidine | Precursor in pharmaceuticals | N/A |
| 4-Benzylpiperidine | Antiviral properties | N/A |
| 4-(4-fluorobenzyl)piperidine | Antimalarial activity | N/A |
| 4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride | Antibacterial and enzyme inhibition | Varies (0.63 - 6.28) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
